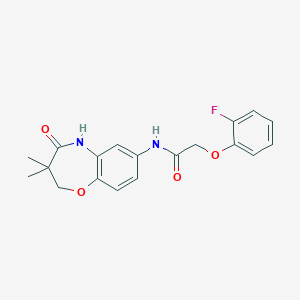

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O4/c1-19(2)11-26-16-8-7-12(9-14(16)22-18(19)24)21-17(23)10-25-15-6-4-3-5-13(15)20/h3-9H,10-11H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKYHWVGKFKBEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, including the formation of the benzoxazepine ring and the introduction of the fluorophenoxyacetamide moiety. Common synthetic routes may include:

Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-aminophenols and ketones.

Introduction of the Fluorophenoxy Group: This step may involve nucleophilic substitution reactions using fluorophenol derivatives.

Acetamide Formation: The final step often involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity:

Research has indicated that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies on related benzoxazepine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

2. Neurological Disorders:

This compound may also hold potential in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests that it could modulate pathways involved in neurodegeneration. Investigations into related compounds have demonstrated their ability to inhibit histone deacetylases (HDACs), which are implicated in neurodegenerative diseases like Alzheimer's .

3. Pain Management:

The compound has been studied for its analgesic properties. Similar oxazepine derivatives have been identified as selective inhibitors of sodium channels involved in pain signaling pathways. This positions this compound as a potential candidate for developing new pain management therapies .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions under controlled conditions. The process may include:

- Cyclization of precursors: Utilizing specific catalysts and solvents to facilitate the formation of the benzoxazepine ring.

- Purification techniques: Such as crystallization and chromatography to achieve high purity and yield.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzoxazepine derivatives demonstrated their effectiveness against breast cancer cells. The compounds were found to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways involved in cell survival .

Case Study 2: Neuroprotection in Alzheimer's Models

In preclinical models of Alzheimer's disease, related compounds were shown to improve cognitive function by enhancing synaptic plasticity and reducing amyloid-beta plaque formation. This was attributed to their inhibitory action on HDACs .

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenoxy group may enhance binding affinity and specificity. The benzoxazepine core could interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with acetamide derivatives documented in the provided evidence, focusing on structural motifs, synthetic pathways, and physicochemical implications.

Structural Analogues from Pharmacopeial Standards ()

Compounds e , f , g , and h in share the acetamide backbone but differ in substituents and ring systems:

| Compound ID | Core Structure | Key Substituents | Functional Groups | Molecular Weight* |

|---|---|---|---|---|

| Target | Benzoxazepine | 2-fluorophenoxy, 3,3-dimethyl, 4-oxo | Acetamide, ether, ketone | ~386.4 g/mol |

| e | Diphenylhexane | 2,6-dimethylphenoxy, amino, hydroxy | Acetamide, ether, alcohol, amine | ~504.6 g/mol |

| f | Diphenylhexane | 2,6-dimethylphenoxy, formamido, hydroxy | Acetamide, ether, alcohol, formamide | ~532.6 g/mol |

| g | Diphenylhexane | 2,6-dimethylphenoxy, acetamido, hydroxy | Acetamide (×2), ether, alcohol | ~546.6 g/mol |

| h | Oxazinan + benzyl/phenyl | 2,6-dimethylphenoxy, oxazinan, benzyl | Acetamide, ether, oxazinan ring | ~557.7 g/mol |

*Molecular weights estimated based on structural formulae.

Key Observations :

- The target compound’s benzoxazepine core is distinct from the diphenylhexane or oxazinan systems in e–h, suggesting divergent biological targets. Benzoxazepines are known for modulating GABA receptors or kinase activity, while diphenylhexane derivatives may relate to peptide mimetics .

Hydrogen-Bonding and Crystallinity ()

The target compound’s 4-oxo group and acetamide moiety provide hydrogen-bonding donors/acceptors, analogous to the hydroxy and amide groups in e–g. Such interactions influence crystallization behavior and solubility.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzoxazepine core and a fluorophenoxyacetamide moiety. Key characteristics include:

- Molecular Formula : C19H20N2O3

- Molecular Weight : 320.38 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may:

- Inhibit Enzymatic Activity : The compound may act as an inhibitor of enzymes involved in inflammatory pathways and cancer progression.

- Modulate Receptor Activity : It has the potential to bind to specific receptors, altering their signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:

- Cell Line Testing : The compound demonstrated cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.0 | |

| A549 | 12.5 |

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains. Testing against Staphylococcus aureus and Escherichia coli revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's effect on cancer cell lines. Results showed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways .

- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of benzoxazepine derivatives. The study found that modifications in the phenoxy group significantly enhanced antimicrobial activity against resistant bacterial strains .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression and inflammation, providing insights into its potential as a therapeutic agent .

Q & A

Q. What are the critical synthetic pathways and reaction conditions required to synthesize this compound?

The synthesis involves a multi-step process:

- Benzoxazepine core formation : Cyclization of precursor amines under reflux in aprotic solvents (e.g., DMF at 110–130°C for 6–8 hours) .

- Acetamide coupling : Reaction with 2-fluorophenoxyacetic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields 65–75% purity. Final characterization via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR confirms regioselectivity .

Q. Which analytical techniques are essential for confirming structural identity and purity?

Use orthogonal methods:

- ¹H NMR (DMSO-d₆): Benzoxazepine NH proton (δ 9.8–10.2 ppm) and fluorophenoxy aromatic protons (δ 7.1–7.4 ppm) .

- HPLC : Gradient elution (50%→90% acetonitrile) achieves >98% purity .

- HRMS : Molecular ion [M+H]+ at m/z 399.1478 (error <2 ppm) .

Advanced Questions

Q. How can reaction yields be optimized while minimizing by-products in scale-up?

- Solvent optimization : Replace DMF with NMP for improved solubility at >120°C (yield +12–15%) .

- Catalyst screening : CuI nanoparticles reduce coupling time by 40% vs. Pd/C .

- Continuous flow reactors : Microreactors (30 min residence time, 100°C) reduce decomposition (<5% side products) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- 2D NMR : HSQC and HMBC assign ambiguous correlations (e.g., distinguishing benzoxazepine C-7 from fluorophenoxy substituents) .

- Isotopic pattern analysis : HRMS/MS differentiates [M+H]+ from sodium adducts .

- Deuterium exchange : Compare DMSO-d₆ vs. CDCl₃ spectra to confirm exchangeable protons .

Q. How can researchers determine preferred electrophilic substitution sites on the benzoxazepine core?

- Directed metalation : Use LDA (-78°C in THF) followed by D₂O quenching; analyze deuteration via ¹H NMR integration .

- Competitive sulfonation : Nitrobenzene sulfonation maps reactive positions, monitored by HPLC retention shifts .

Q. What experimental designs are appropriate for structure-activity relationship (SAR) studies?

- Analog synthesis : Vary substituents (e.g., 2-fluoro vs. 3-fluoro isomers) and logP (2.1–3.8) .

- Biological assays : GABA-A receptor patch-clamp (IC₅₀ in triplicate) with positive controls (diazepam) .

- Statistical analysis : ANOVA with Tukey post-hoc (p<0.01) identifies significant activity differences .

Q. How should low reproducibility in biological assays be addressed?

- Solubility standardization : Pre-dissolve in DMSO (≤0.1%) with sonication (45°C, 30 min) .

- Stability profiling : LC-MS at t=0, 24, 48h in RPMI media detects hydrolysis .

- Cell line validation : STR profiling and mycoplasma testing ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.